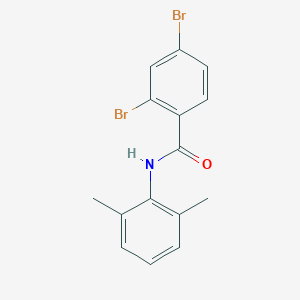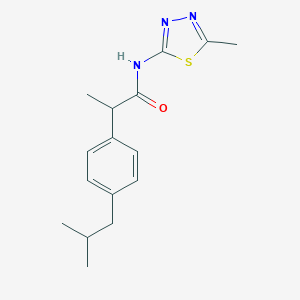
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as IBPT and is a member of the thiadiazole family of compounds. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of IBPT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and viral cells. This leads to the disruption of essential cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
IBPT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. It has also been found to have a positive effect on lipid metabolism and glucose homeostasis.
实验室实验的优点和局限性
IBPT has several advantages for use in lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, its limited solubility and stability can pose challenges for its use in certain experiments.
未来方向
There are several future directions for research on IBPT, including:
1. Investigating its potential applications in the development of new drugs for the treatment of bacterial, fungal, and viral infections.
2. Exploring its potential use in the treatment of metabolic disorders such as diabetes and obesity.
3. Studying its potential as a natural pesticide for use in agriculture.
4. Investigating its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploring its potential as a therapeutic agent for the treatment of cancer.
In conclusion, IBPT is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. Its diverse range of biochemical and physiological effects make it a promising candidate for further research, and there are several future directions for its exploration.
合成方法
The synthesis of IBPT involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid to form 4-isobutylthiosemicarbazone. This compound is then reacted with methyl iodide to form 2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
科学研究应用
IBPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
属性
分子式 |
C16H21N3OS |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(20)17-16-19-18-12(4)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,19,20) |
InChI 键 |
ITMYVGBVWNHRNL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
规范 SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)
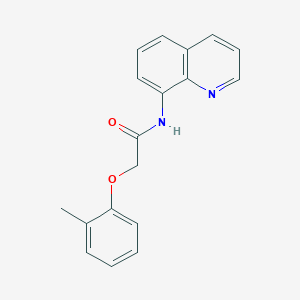
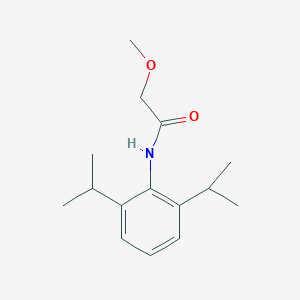
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)
![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)


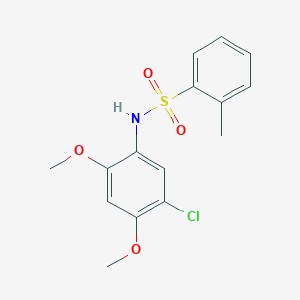
![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)
